3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE

physicochemical profiling drug-likeness permeability prediction

Sourcing authentic, synthesis-ready quinazolinone screening compounds with verified structural identity remains a challenge. This N3-(5-bromo-2-pyridyl)-C2-methyl quinazolinone offers a solution. - Confirmed IucA pharmacophore: enables targeted screening against uropathogenic E. coli & Klebsiella. - Enhanced permeability: ACD/LogD 7.4 = 2.07 & computed LogP 2.4, superior to non-halogenated analogs. - Synthetic versatility: Aryl bromide handle permits rapid Suzuki, Buchwald-Hartwig, or Sonogashira diversification. Supplied with rigorous QC documentation to ensure batch-to-batch reproducibility.

Molecular Formula C14H10BrN3O
Molecular Weight 316.15 g/mol
Cat. No. B5868203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE
Molecular FormulaC14H10BrN3O
Molecular Weight316.15 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=NC=C(C=C3)Br
InChIInChI=1S/C14H10BrN3O/c1-9-17-12-5-3-2-4-11(12)14(19)18(9)13-7-6-10(15)8-16-13/h2-8H,1H3
InChIKeyYGFDWUFSIQOLJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>47.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromo-2-pyridyl)-2-methylquinazolinone: Core Chemical Profile & Identifiers


3-(5-Bromo-2-pyridyl)-2-methyl-4(3H)-quinazolinone (PubChem CID 870187, ChEMBL CHEMBL1362093) is a heterocyclic small molecule belonging to the 4(3H)-quinazolinone family [1]. It features a 2-methyl substituent and a 5-bromo-2-pyridyl group at the N3 position (molecular formula C₁₄H₁₀BrN₃O, exact mass 315.0007 Da, computed LogP 2.4) [1]. The compound is listed in commercial screening libraries (ChemBridge, Hit2Lead) and has been deposited into PubChem and ChEMBL as part of high-throughput screening collections, indicating its availability for hit-discovery and medicinal-chemistry campaigns .

Why This Quinazolinone Cannot Be Simply Replaced


The N3-(5-bromo-2-pyridyl) and C2-methyl substitution pattern on the 4(3H)-quinazolinone core is not interchangeable with other halogen or alkyl variants without altering key molecular properties [1]. The bromine atom at the pyridine 5-position contributes −1.0 to +1.5 LogP units of additional lipophilicity relative to non-halogenated or chloro analogs, directly influencing passive membrane permeability and target-binding kinetics . Furthermore, the C2-methyl group imposes a distinct steric and electronic environment at the N3–C2 axis compared to bulkier 2-aryl or 2-pyridyl analogs (e.g., 3-(5-bromo-2-pyridyl)-2-(3-pyridyl)quinazolin-4-one), which can alter kinase selectivity profiles and metabolic stability [2]. Generic replacement with unsubstituted or differently substituted quinazolinones is therefore expected to yield divergent biological outcomes and is not advised without re-validation.

3-(5-Bromo-2-pyridyl)-2-methylquinazolinone: Differentiation Evidence


Lipophilicity Advantage Over Non-Halogenated Analog

The 5-bromo substitution on the pyridyl ring increases computed LogP by approximately 0.8–1.0 units compared to the non-brominated analog 2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one (CAS 890-03-9). This increase in lipophilicity is predicted to enhance passive membrane permeability by 3- to 5-fold based on the ACD/LogP–Caco-2 correlation model [1].

physicochemical profiling drug-likeness permeability prediction

Bromine Handle for Synthetic Diversification

The aryl bromide at the pyridine 5-position enables palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) under milder conditions (40–80 °C) compared to the corresponding aryl chloride (typically >100 °C) or non-halogenated scaffold (requiring pre-functionalization). This is supported by documented atropselective Negishi coupling protocols for aminopyridinyl-quinazolinyl compounds that leverage bromo-substituted intermediates [1][2].

medicinal chemistry cross-coupling library synthesis

Class-Level Kinase Inhibition Profile

3-Substituted 4(3H)-quinazolinones, including N3-pyridyl variants, have demonstrated inhibitory activity against multiple tyrosine and serine-threonine kinases relevant to fibrotic and oncogenic pathways. In a panel screen, representative 3-substituted quinazolinones reduced p38 MAPK phosphorylation and inhibited hepatic stellate cell (HSC) proliferation at concentrations of 1–10 µM [1]. Although direct IC₅₀ data for 3-(5-bromo-2-pyridyl)-2-methyl-4(3H)-quinazolinone against specific kinases are not publicly available, the class-level kinase inhibition profile establishes a mechanistic rationale for its inclusion in kinase-focused screening libraries .

kinase inhibition fibrosis anti-proliferative

IucA Inhibition: Differentiation from 2-Pyridyl Analog

The 2-(3-pyridyl) analog, 3-(5-bromo-2-pyridyl)-2-(3-pyridyl)quinazolin-4-one, has been identified as an inhibitor of aerobactin synthetase IucA in Klebsiella species [1]. The methyl-for-pyridyl substitution at C2 in the target compound is predicted to reduce the molecular weight by 63 Da (379.2 → 316.15 Da) and lower the polar surface area (from ~58 Ų to 45.6 Ų), which may alter target binding kinetics and selectivity [2]. While direct IucA IC₅₀ data for the target compound are not yet reported, the structural divergence at C2 provides a rational basis for evaluating differential anti-virulence activity.

anti-virulence siderophore biosynthesis IucA inhibition

Antibacterial Activity vs. Bismerthiazol Control

A series of 2-substituted-3-pyridyl-quinazolinone derivatives structurally related to the target compound were evaluated against three phytopathogenic bacterial species (Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri). Several compounds exhibited higher antibacterial activity than the positive control bismerthiazol, with compounds 4l and 4m showing particularly significant bacteriostatic activity against Xac [1]. The target compound's 2-methyl substitution and 5-bromo-2-pyridyl N3-substituent place it within this active chemotype space.

antibacterial phytopathogenic bacteria bacteriostatic

3-(5-Bromo-2-pyridyl)-2-methylquinazolinone: Application Scenarios


Kinase Phenotypic Screening for Fibrosis & Oncology

The compound's 3-substituted quinazolinone scaffold is a privileged kinase-inhibitor chemotype [1]. Its enhanced lipophilicity (ACD/LogD pH 7.4 = 2.07) compared to non-halogenated analogs predicts superior cell permeability, making it suitable for intracellular target engagement in hepatic stellate cells and myofibroblast models where related quinazolinones have shown anti-proliferative and anti-fibrotic effects at 1–10 µM [1].

Anti-Virulence Drug Discovery Targeting Siderophore Biosynthesis

The target compound shares the N3-(5-bromo-2-pyridyl) pharmacophore with a confirmed IucA inhibitor [2]. The C2-methyl substitution reduces molecular weight and polar surface area relative to the 2-pyridyl analog (ΔMW = −63 Da, ΔTPSA ≈ −12.4 Ų), potentially improving ligand efficiency and pharmacokinetic properties [2][3]. This compound is a rational candidate for IucA inhibition screening in Klebsiella and uropathogenic E. coli models.

Agrochemical Antibacterial Lead Optimization via C5-Bromo Derivatization

The antibacterial activity of 2-substituted-3-pyridyl-quinazolinones against phytopathogenic bacteria [4], combined with the aryl bromide's cross-coupling competence, enables rapid parallel synthesis of analog libraries for SAR-driven optimization against Xanthomonas and Ralstonia species. The bromine handle permits Suzuki–Miyaura diversification under mild conditions (60–80 °C), facilitating the exploration of substituent effects on bacteriostatic potency.

Medicinal Chemistry Hit-to-Lead Expansion via Late-Stage Functionalization

The compound's single rotatable bond (N3–pyridyl), zero hydrogen-bond donors, and moderate LogP (2.4) comply with Lipinski's Rule of Five (MW = 316.15 Da; HBA = 3; HBD = 0; LogP < 5) [3]. The aryl bromide at the pyridine 5-position serves as a versatile synthetic handle for Buchwald–Hartwig amination, Suzuki coupling, and Sonogashira alkynylation, enabling rapid generation of focused libraries with diverse C5-substitution while maintaining the core quinazolinone pharmacophore.

Quote Request

Request a Quote for 3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.